molecular formula C13H10O3S B15202420 Methyl 2-(5-Formyl-2-thienyl)benzoate

Methyl 2-(5-Formyl-2-thienyl)benzoate

Cat. No.: B15202420
M. Wt: 246.28 g/mol
InChI Key: PNNFPXRQPVJHBQ-UHFFFAOYSA-N
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Description

Methyl 2-(5-Formyl-2-thienyl)benzoate is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-Formyl-2-thienyl)benzoate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Formylation: The thiophene ring is then formylated using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the desired position.

    Esterification: The final step involves the esterification of the formylated thiophene with methyl benzoate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-Formyl-2-thienyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: 2-(5-Carboxy-2-thienyl)benzoate.

    Reduction: 2-(5-Hydroxymethyl-2-thienyl)benzoate.

    Substitution: 2-(5-Bromo-2-thienyl)benzoate.

Scientific Research Applications

Methyl 2-(5-Formyl-2-thienyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-Formyl-2-thienyl)benzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-Formyl-2-furyl)benzoate: Similar structure but with an oxygen atom in the ring instead of sulfur.

    Methyl 2-(5-Formyl-2-pyrrolyl)benzoate: Similar structure but with a nitrogen atom in the ring instead of sulfur.

Uniqueness

Methyl 2-(5-Formyl-2-thienyl)benzoate is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs. This makes it particularly useful in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

methyl 2-(5-formylthiophen-2-yl)benzoate

InChI

InChI=1S/C13H10O3S/c1-16-13(15)11-5-3-2-4-10(11)12-7-6-9(8-14)17-12/h2-8H,1H3

InChI Key

PNNFPXRQPVJHBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(S2)C=O

Origin of Product

United States

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